2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
Description
This compound features a benzamide core substituted with 2,4-dichloro groups. The amide nitrogen is part of an imine group bridging a 4,6-dimethylpyrimidin-2-yl amino moiety and a [2-(1H-imidazol-4-yl)ethyl]amino group. The compound’s synthesis likely involves multi-step coupling reactions, such as carbodiimide-mediated amide bond formation (as seen in analogous syntheses) .
Properties
Molecular Formula |
C19H19Cl2N7O |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N7O/c1-11-7-12(2)26-19(25-11)28-18(23-6-5-14-9-22-10-24-14)27-17(29)15-4-3-13(20)8-16(15)21/h3-4,7-10H,5-6H2,1-2H3,(H,22,24)(H2,23,25,26,27,28,29) |
InChI Key |
OTJJWMJJYVWJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-amine. This can be achieved through the reaction of acetylacetone with guanidine in the presence of a base such as sodium ethoxide.
Imidazole Derivative Synthesis: The imidazole derivative, 2-(1H-imidazol-4-yl)ethylamine, is synthesized by the reaction of glyoxal with ammonia and formaldehyde.
Coupling Reaction: The final step involves the coupling of the pyrimidine intermediate with the imidazole derivative and 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzamide ring.
Oxidation and Reduction: The imidazole and pyrimidine rings can participate in redox reactions, altering the electronic properties of the compound.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Formation of derivatives with different substituents on the benzamide ring.
Oxidation Products: Oxidized forms of the imidazole or pyrimidine rings.
Condensation Products: Various imine or enamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Dichlorobenzamide-Based EGFR Inhibitors
Compound 1 (): (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Key Features: Dichlorobenzamide backbone, pyrimidine ring with methyl and hydroxypropylamino substituents.
- Activity: EGFR inhibitor with IC₅₀ values in nanomolar range, attributed to hydrogen bonding via hydroxypropyl and pyrimidine groups .
- However, the bulkier imidazole group may reduce cell permeability compared to Compound 1.
Compound 2 (): 2,6-Dichloro-N-{2-[(2-{[(2S)-1-Hydroxypropan-2-yl]amino}-6-methylpyrimidin-4-yl)amino]pyridin-4-yl}benzamide
Pyrimidine-Imidazole Hybrids
Compound 3 (): N-{(E)-[(2-Chlorophenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methylene}benzamide
- Key Features : Benzamide core with 2-chlorophenyl and dimethylpyrimidine substituents.
- Activity : Structural data (ChemSpider ID: 351226-11-4) suggests moderate kinase inhibition but lacks imidazole functionality .
- Comparison: The target compound’s imidazole-ethylamino group introduces a polar, aromatic heterocycle, which may enhance binding to ATP pockets in kinases via π-π interactions or metal coordination.
Heterocyclic-Benzylidene Derivatives
Compound 4 (): 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Key Features : Thiazole ring with chlorophenyl and benzylidene substituents.
- Comparison : The thiazole ring in Compound 4 has distinct electronic properties compared to the target compound’s imidazole, which may influence solubility and redox stability.
Structural and Pharmacological Analysis
Key Structural Differences
Pharmacokinetic Considerations
- Solubility : The target compound’s dichlorophenyl and dimethylpyrimidine groups may reduce aqueous solubility compared to hydroxypropyl-containing analogs (e.g., Compound 1) .
- Metabolic Stability : The imidazole ring could increase susceptibility to cytochrome P450 oxidation, whereas methyl groups on the pyrimidine may enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
